Synthetic Yield Comparison: 6-Vinyl vs. 6-Bromo Intermediate in Suzuki Coupling
In the patent literature for PI3K inhibitors, Ethyl 6-vinylimidazo[1,2-a]pyridine-3-carboxylate is synthesized directly from the corresponding 6-bromo-imidazo[1,2-a]pyridine precursor. The yields for this specific transformation provide a benchmark for procurement. The synthesis of the target 6-vinyl compound from the 6-bromo analog via Suzuki coupling with vinyl trifluoroborate is reported with an excellent yield of 92% . This is a critical data point for chemists deciding whether to purchase the 6-vinyl compound directly or perform the synthesis in-house from the more common 6-bromo starting material.
| Evidence Dimension | Synthetic yield of final product from common precursor |
|---|---|
| Target Compound Data | 92% yield for Ethyl 6-vinylimidazo[1,2-a]pyridine-3-carboxylate |
| Comparator Or Baseline | Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (starting material) |
| Quantified Difference | A 92% yield represents a highly efficient conversion, justifying the direct purchase of the 6-vinyl product for subsequent steps if this specific transformation is a bottleneck. |
| Conditions | Reaction: Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate with vinyl trifluoroborate, catalyzed by Pd(dppf)Cl2·CH2Cl2 and triethylamine, in propanol for 18 hours, as disclosed in patent US20090215818A1. |
Why This Matters
This quantitative yield data allows for a rigorous cost-benefit analysis between purchasing the advanced 6-vinyl intermediate directly versus performing a high-yielding, but resource-intensive, Suzuki coupling in-house.
- [1] Adams, N. D., et al. (2009). Thiozolidinedione derivatives as PI3 kinase inhibitors. U.S. Patent Application Publication No. US20090215818A1. View Source
